(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-11-10(2-1-3-14-11)12(18)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACZUSUOTVJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169726 | |
| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444791-56-4 | |
| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444791-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Research
Compounds containing pyridine and piperazine structures have been investigated for their ability to inhibit kinases, which are crucial in various signaling pathways associated with cancer progression. Preliminary studies suggest that (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone may exhibit similar inhibitory effects, making it a candidate for further exploration in anticancer therapies .
Neurological Disorders
Piperazine derivatives have been studied for their psychoactive properties and potential applications in treating neurological disorders. The effects of this compound on the central nervous system remain unexplored but warrant investigation due to its structural characteristics .
The biological activity of this compound can be categorized into several key areas:
Enzyme Inhibition
Studies focusing on enzyme inhibition are crucial for understanding the compound's mechanism of action. Enzyme assays can determine whether this compound inhibits specific enzymes involved in disease processes, such as kinases or other targets relevant to cancer and microbial infections.
Receptor Binding Studies
Investigating how well this compound binds to various receptors can provide insights into its therapeutic potential. This includes assessing affinity and selectivity towards specific receptor types.
Cell Line Studies
Evaluating the cytotoxicity of this compound on different cell lines will help elucidate its selectivity profiles and potential therapeutic index. Such studies are essential for determining safe dosage levels for future clinical applications.
Mechanism of Action
The mechanism of action of (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Aryl Group | Piperazine Substituent | Molecular Weight (g/mol) | Key Applications/Notes |
|---|---|---|---|---|
| Target Compound | 2-Chloro-3-pyridinyl | 2-Hydroxyethyl | ~340 (estimated) | Potential kinase inhibition |
| 4-(4-Chlorophenyl)-1-piperazinylmethanone | 2-Fluoro-3-pyridinyl | 4-Chlorophenyl | 405.8 | Anticancer research |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | 4-Chlorophenyl-pyrazole | Methylsulfonyl | 396.89 | Enzyme inhibition studies |
| 4-(3-Fluorobenzoyl)-1-piperazinylmethanone | 3-Pyridinyl | 3-Fluorobenzoyl | 353.3 | Neurotransmitter receptor modulation |
| 2-Chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | Chloroethyl | 2-Hydroxyethyl | 232.7 | Synthetic intermediate |
Key Observations:
- Aryl Group Impact : The 2-chloro-3-pyridinyl group in the target compound offers distinct electronic effects compared to fluorinated pyridines (e.g., 2-fluoro-3-pyridinyl in ) or phenyl-pyrazole systems (e.g., ). Chlorine’s electronegativity may enhance binding affinity in hydrophobic pockets, while pyridine’s nitrogen enables hydrogen bonding.
- Piperazine Substituents : The 2-hydroxyethyl group in the target compound improves water solubility compared to lipophilic groups like methylsulfonyl or aryl-carbonyls . This may reduce metabolic instability but could limit blood-brain barrier penetration.
Biological Activity
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone, also known by its chemical structure CHClNO, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 271.73 g/mol
- CAS Number : 1220017-37-7
- Structural Characteristics : The compound contains a chloro-substituted pyridine ring and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinase Activity : Studies have shown that compounds with similar structures can act as inhibitors of kinases such as Src and Abl, which are involved in cancer cell proliferation. For instance, a related compound demonstrated potent antiproliferative effects against hematological malignancies by inhibiting these kinases .
- Anticancer Properties : The compound's structural components suggest potential activity against various cancer cell lines. Its ability to modulate signaling pathways involved in tumor growth makes it a candidate for further investigation in oncology .
- Neuropharmacological Effects : The piperazine component may contribute to neuropharmacological effects, potentially influencing neurotransmitter systems and providing therapeutic benefits in neurological disorders.
Biological Activity Data
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Kinase Inhibition | Src/Abl Kinases | |
| Antiproliferative Activity | Cancer Cell Lines | |
| Neuropharmacological Effects | Neurotransmitter Modulation |
Case Studies
- Antitumor Activity in Xenograft Models : A study highlighted the efficacy of similar compounds in K562 xenograft models, where complete tumor regression was observed with low toxicity profiles at multiple dosing levels. This suggests that this compound may exhibit comparable efficacy .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, which are critical for therapeutic applications in oncology and neurology .
Q & A
Q. What are the established synthetic routes for (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves activating 2-furyl(1-piperazinyl)methanone derivatives with K₂CO₃ in acetonitrile under reflux, followed by reaction with electrophiles such as halogenated pyridines or sulfonyl chlorides. Purification is achieved via filtration and recrystallization, with reaction progress monitored by TLC .
Q. Which spectroscopic techniques are recommended for structural characterization?
Key techniques include:
- ¹H-NMR : To confirm substitution patterns on the piperazine and pyridine rings.
- IR spectroscopy : For identifying carbonyl (C=O) and hydroxyl (-OH) groups.
- EI-MS : To verify molecular weight and fragmentation patterns.
- Elemental analysis : For purity assessment .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility is enhanced using polar aprotic solvents (e.g., DMSO or acetonitrile). Stability studies should employ HPLC under varying pH (4–9) and temperature (4–37°C) conditions. Buffers like HEPPS (pH 7.3–8.7) are compatible due to structural similarities with the 4-(2-hydroxyethyl)piperazinyl group .
Advanced Research Questions
Q. What methodologies are used to evaluate enzyme inhibitory activity?
- Cholinesterase inhibition : Measure IC₅₀ values using Ellman’s assay with acetylthiocholine as a substrate. Compare activity to reference standards (e.g., eserine).
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can molecular docking predict binding interactions with biological targets?
- PDB structures : Use crystallographic data (e.g., RCSB PDB entries) for target enzymes like acetylcholinesterase.
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare predicted binding poses with experimental SAR data .
Q. What strategies resolve contradictions in biological activity data?
- Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods.
- Purity verification : Use HPLC-MS to rule out impurities.
- Cytotoxicity controls : Include MTT assays on mammalian cell lines (e.g., HEK-293) to distinguish specific activity from nonspecific toxicity .
Q. How are structure-activity relationship (SAR) studies designed for piperazinyl methanone derivatives?
- Substituent variation : Modify the pyridine (e.g., chloro vs. fluoro) and piperazine (e.g., hydroxyethyl vs. methyl) groups.
- Biological testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores.
- Computational modeling : Corrogate steric/electronic effects with activity trends .
Q. What crystallographic methods are applicable for confirming 3D structure?
- X-ray diffraction : Grow single crystals via slow evaporation in ethanol/water mixtures.
- Data collection : Use synchrotron radiation for high-resolution (<1.5 Å) structures.
- Refinement : Software like PHENIX or SHELXL for resolving piperazine ring conformations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
